molecular formula C10H11NO6S B13561562 Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate CAS No. 99791-31-8

Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate

Cat. No.: B13561562
CAS No.: 99791-31-8
M. Wt: 273.26 g/mol
InChI Key: PSMJJKZEPWXRHW-UHFFFAOYSA-N
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Description

Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C10H11NO6S It is characterized by the presence of a sulfamoyl group attached to a benzene ring, which is further substituted with two ester groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate typically involves the esterification of 5-sulfamoylbenzene-1,3-dicarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfamoyl group.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate involves its interaction with biological molecules through its sulfamoyl group. This group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or alteration of protein function. The ester groups can also participate in hydrolysis reactions, releasing methanol and the corresponding acid.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate: Similar in having ester groups attached to an aromatic ring.

    Benzene-1,3,5-tricarboxamides: Similar in having multiple functional groups attached to a benzene ring.

Uniqueness

Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

99791-31-8

Molecular Formula

C10H11NO6S

Molecular Weight

273.26 g/mol

IUPAC Name

dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C10H11NO6S/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)18(11,14)15/h3-5H,1-2H3,(H2,11,14,15)

InChI Key

PSMJJKZEPWXRHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)OC

Origin of Product

United States

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